molecular formula C16H13ClN2O4 B5911896 4-[(Z)-{2-[(3-chlorophenoxy)acetyl]hydrazinylidene}methyl]benzoic acid

4-[(Z)-{2-[(3-chlorophenoxy)acetyl]hydrazinylidene}methyl]benzoic acid

Cat. No.: B5911896
M. Wt: 332.74 g/mol
InChI Key: UFSKUMXVGOZLGA-NVMNQCDNSA-N
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Description

4-[(Z)-{2-[(3-chlorophenoxy)acetyl]hydrazinylidene}methyl]benzoic acid is a complex organic compound that features a hydrazone linkage and a chlorophenoxy group

Preparation Methods

The synthesis of 4-[(Z)-{2-[(3-chlorophenoxy)acetyl]hydrazinylidene}methyl]benzoic acid typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of 3-chlorophenoxyacetic acid: This is achieved by reacting 3-chlorophenol with chloroacetic acid under basic conditions.

    Acylation: The 3-chlorophenoxyacetic acid is then acylated with hydrazine to form the corresponding hydrazide.

    Condensation: The hydrazide is then condensed with 4-formylbenzoic acid under acidic conditions to form the final product, this compound.

Chemical Reactions Analysis

4-[(Z)-{2-[(3-chlorophenoxy)acetyl]hydrazinylidene}methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Scientific Research Applications

4-[(Z)-{2-[(3-chlorophenoxy)acetyl]hydrazinylidene}methyl]benzoic acid has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an anti-inflammatory or anticancer agent due to its ability to interact with specific biological targets.

    Materials Science: It is explored for use in the development of novel materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.

    Biological Studies: Researchers investigate its effects on various biological pathways and its potential as a tool for studying enzyme mechanisms or cellular processes.

Mechanism of Action

The mechanism of action of 4-[(Z)-{2-[(3-chlorophenoxy)acetyl]hydrazinylidene}methyl]benzoic acid involves its interaction with specific molecular targets. The hydrazone linkage allows it to form stable complexes with metal ions, which can inhibit or activate certain enzymes. Additionally, the chlorophenoxy group can interact with cellular membranes, affecting membrane fluidity and signaling pathways.

Comparison with Similar Compounds

4-[(Z)-{2-[(3-chlorophenoxy)acetyl]hydrazinylidene}methyl]benzoic acid can be compared with similar compounds such as:

    4-chlorophenoxyacetic acid: This compound is a simpler analog with similar herbicidal properties but lacks the hydrazone linkage.

    2,4-dichlorophenoxyacetic acid: Another herbicide with a similar structure but different substitution pattern, leading to distinct biological activities.

    4-[(Z)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]benzoic acid: A closely related compound with a different position of the chlorine atom, which can result in variations in reactivity and biological effects.

Properties

IUPAC Name

4-[(Z)-[[2-(3-chlorophenoxy)acetyl]hydrazinylidene]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O4/c17-13-2-1-3-14(8-13)23-10-15(20)19-18-9-11-4-6-12(7-5-11)16(21)22/h1-9H,10H2,(H,19,20)(H,21,22)/b18-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFSKUMXVGOZLGA-NVMNQCDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OCC(=O)NN=CC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)OCC(=O)N/N=C\C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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